1-Cyanocyclobutane-1-sulfonyl chloride
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Overview
Description
1-Cyanocyclobutane-1-sulfonyl chloride is an organic compound with the molecular formula C₅H₆ClNO₂S. It is a sulfonyl chloride derivative, characterized by the presence of a cyanocyclobutane ring attached to a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyanocyclobutane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of cyanocyclobutane with chlorosulfonic acid. The reaction typically requires controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. Another method involves the use of disulfides and thiols, which are converted to sulfonyl chlorides using oxidative chlorination reagents such as 1,3-dichloro-5,5-dimethylhydantoin (DCH) in a continuous flow protocol .
Industrial Production Methods
Industrial production of sulfonyl chlorides, including this compound, often involves large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow processes are preferred in industrial settings due to their efficiency and safety, as they allow for precise control over reaction parameters and reduce the risk of thermal runaway .
Chemical Reactions Analysis
Types of Reactions
1-Cyanocyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, N-chlorosuccinimide (NCS), and chlorotrimethylsilane are commonly used in the oxidation of thiols and disulfides to sulfonyl chlorides.
Nucleophiles: Amines and sodium azide are used in substitution reactions to form sulfonamides and sulfonyl azides.
Major Products
Sulfonamides: Formed by the reaction of this compound with amines.
Sulfonyl Azides: Formed by the reaction with sodium azide.
Scientific Research Applications
1-Cyanocyclobutane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-cyanocyclobutane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form stable covalent bonds with nucleophiles, such as amines, leading to the formation of sulfonamide linkages. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
1-Cyanocyclobutane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride used in similar reactions but lacks the cyanocyclobutane ring.
Benzenesulfonyl chloride: Contains an aromatic ring, making it more stable and less reactive compared to this compound.
Tosyl chloride: Another aromatic sulfonyl chloride commonly used in organic synthesis.
The uniqueness of this compound lies in its cyanocyclobutane ring, which imparts distinct reactivity and properties compared to other sulfonyl chlorides.
Properties
IUPAC Name |
1-cyanocyclobutane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO2S/c6-10(8,9)5(4-7)2-1-3-5/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKZNFUDYXNOOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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